

safety and toxicity profile of 2-Hydrazinyladenosine

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Compound of Interest					
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An In-depth Technical Guide on the Safety and Toxicity Profile of 2-Hydrazinyl-adenosine

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Executive Summary

2-Hydrazinyl-adenosine is a purine nucleoside analog with potential applications in scientific research, particularly as a synthetic intermediate for creating potent and selective coronary vasodilators.[1][2] While its derivatives have been explored for their affinity to adenosine receptors, a comprehensive safety and toxicity profile for **2-Hydrazinyl-adenosine** itself is not well-established in publicly available literature. A Material Safety Data Sheet (MSDS) for **2-Hydrazinyl-adenosine** indicates a lack of data for acute toxicity, skin and eye irritation, sensitization, and carcinogenicity.[3] However, it does carry a GHS hazard statement of H361, suggesting it is "Suspected of damaging fertility or the unborn child".[1]

This guide provides a detailed overview of the known safety information for the parent compound, adenosine, and the class of compounds known as hydrazines, to infer a potential safety and toxicity profile for **2-Hydrazinyl-adenosine**. It also outlines the necessary experimental protocols for a thorough toxicological evaluation.

Inferred Toxicological Profile



The toxicological profile of **2-Hydrazinyl-adenosine** can be inferred by considering the properties of its two main structural components: the adenosine nucleoside and the hydrazinyl group.

Adenosine-Related Effects

Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes through its interaction with A1, A2A, A2B, and A3 receptors.[4] While it has a very short half-life of less than 10 seconds in blood, its administration can lead to significant adverse effects, primarily related to its potent cardiovascular and respiratory actions.[5][6]

Cardiovascular Effects:

- Arrhythmias: Adenosine can cause various arrhythmias, including fatal cardiac arrest, ventricular tachycardia, and atrioventricular (AV) block (first, second, or third-degree).[7][8]
- Hypotension and Hypertension: Both hypotension and transient hypertension have been reported.[7][9]
- Myocardial Infarction: Fatal and non-fatal myocardial infarctions have occurred following adenosine infusion.[7]
- Other common cardiovascular effects: Flushing, chest discomfort, and palpitations are frequently observed.[10]

Respiratory Effects:

- Bronchoconstriction: Adenosine can induce bronchospasm, which can be particularly dangerous for patients with asthma or COPD.[7][11]
- Dyspnea: Shortness of breath is a common side effect.[10][11]

Neurological Effects:

- Seizures: Seizures have been reported in association with adenosine administration.[7]
- Other common neurological effects: Dizziness, headache, and throat, neck, or jaw discomfort are frequently reported.[10]



Other Adverse Reactions:

Gastrointestinal discomfort and nausea are also common.[10]

Hydrazine-Related Effects

The hydrazinyl moiety raises concerns about potential genotoxicity and carcinogenicity. Various hydrazine derivatives have been shown to be genotoxic in both in vitro and in vivo studies.[12] [13][14]

- Genotoxicity: Hydrazine and its derivatives have been shown to induce gene mutations in Salmonella typhimurium (Ames test) and DNA damage in mammalian cells.[12][14] In vivo studies have demonstrated that some hydrazines can cause DNA damage in the liver and lungs of mice and induce micronuclei formation in bone marrow.[13]
- Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.

Quantitative Toxicity Data

Specific quantitative toxicity data for **2-Hydrazinyl-adenosine** is not available.[3] The following table summarizes the available acute toxicity data for the parent compound, adenosine, in mice.

Compound	Test Species	Route of Administration	LD50/TDLO	Reference
Adenosine	Mouse	Oral	>20 g/kg	[15]
Adenosine	Mouse	Subcutaneous	39.6 μg/kg	[5][15]
Adenosine	Mouse	Intraperitoneal	500 mg/kg	[5][15]
Adenosine	Rat	Intraperitoneal	80 μg/kg (TDLO)	[15]

LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low

Proposed Experimental Protocols for Safety Evaluation



A comprehensive safety evaluation of **2-Hydrazinyl-adenosine** would require a battery of in vitro and in vivo tests.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of **2-Hydrazinyl-adenosine** that causes a 50% reduction in the viability of cultured cells (IC50).

Methodology:

- Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of **2-Hydrazinyl-adenosine** for a specified period (e.g., 24, 48, 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.

In Vitro Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of **2-Hydrazinyl-adenosine** by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

 Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.



- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
- Exposure: The bacterial strains are exposed to various concentrations of 2-Hydrazinyladenosine in the presence or absence of the S9 mix.
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number
 of revertant colonies (colonies that have regained the ability to synthesize histidine) is
 counted.
- Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of **2-Hydrazinyl-adenosine** in a rodent model.

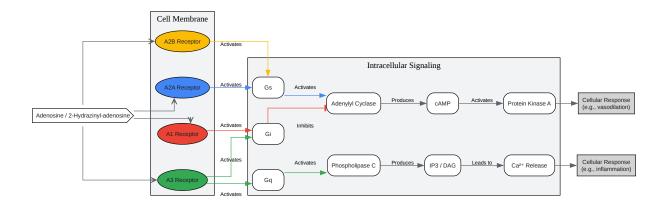
Methodology:

- Animal Model: Typically, female rats or mice are used.
- Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed with a starting concentration of 2-Hydrazinyl-adenosine.
- Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: Depending on the outcome, the dose is increased or decreased for the next group of animals.
- Endpoint: The study allows for the estimation of the LD50 and the identification of the GHS toxicity category.
- Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Visualizations



Signaling Pathway of Adenosine

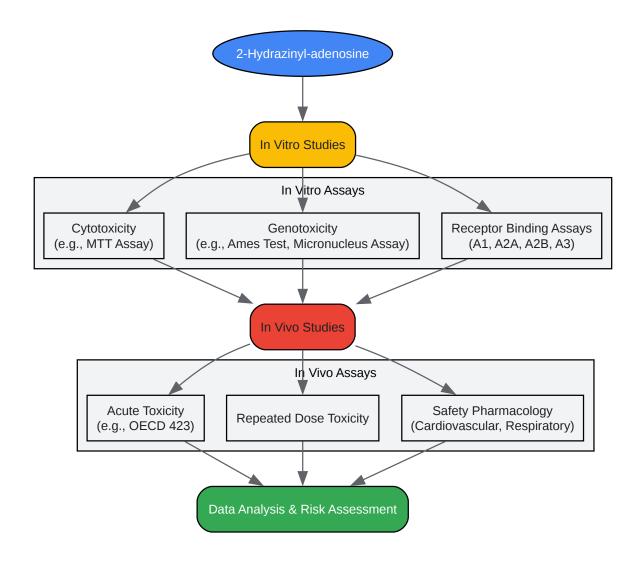


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Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Toxicity Assessment



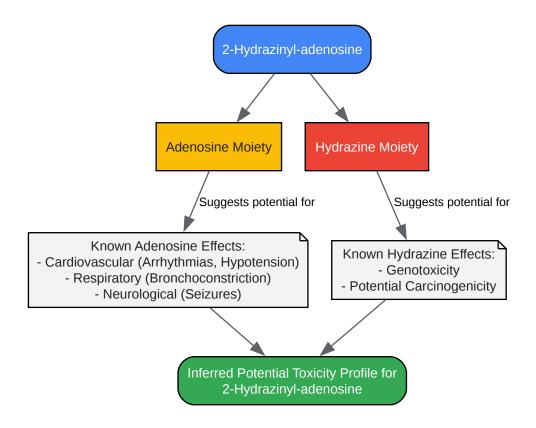


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Caption: Proposed workflow for safety and toxicity evaluation.

Logical Framework for Inferred Toxicity





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Caption: Logical framework for inferring potential toxicity.

Conclusion and Recommendations

There is a significant lack of direct safety and toxicity data for **2-Hydrazinyl-adenosine**. Based on its constituent parts, the compound may pose risks related to the known potent physiological effects of adenosine and the potential genotoxicity of the hydrazine group. The GHS classification of H361 (Suspected of damaging fertility or the unborn child) warrants particular caution.

It is strongly recommended that a comprehensive toxicological evaluation, following the experimental workflows outlined in this guide, be conducted before any significant handling or in vivo application of **2-Hydrazinyl-adenosine**. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls until more definitive safety data becomes available.



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